1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine
Description
Properties
CAS No. |
125056-57-7 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(2-methylphenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-10-5-3-4-6-12(10)22-14-11(2)13(19)16-15(20)17(14)9-21-8-7-18/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
InChI Key |
ANRIBZPUUPZZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C(=O)NC(=O)N2COCCO)C |
Origin of Product |
United States |
Preparation Methods
Protection and Lithiation
- The starting material is often 1-[[2-(tert-butyldimethylsiloxy)ethoxy]methyl]thymine , where the hydroxyethoxy group is protected as a TBDMS ether to prevent unwanted reactions.
- Lithiation at the C-6 position is achieved using strong bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures (-78 °C), generating a nucleophilic site for substitution.
Introduction of the 2-Methylphenylthio Group
- The lithiated intermediate reacts with diaryl disulfides or aryl thiols to introduce the 2-methylphenylthio substituent at C-6.
- For example, reaction with 2-methylphenyl disulfide or 2-methylthiophenol under controlled conditions yields the desired arylthio substitution.
- This step is critical for antiviral activity, as substitution at the meta or ortho positions on the phenyl ring influences biological potency.
Introduction of the (2-Hydroxyethoxy)methyl Group at N-1
- The N-1 position is alkylated with 2-(tert-butyldimethylsiloxy)ethoxymethyl chloride or similar reagents to install the protected hydroxyethoxy methyl group.
- This alkylation is typically performed under basic conditions (e.g., potassium carbonate in DMF) to ensure selective N-alkylation without affecting other sites.
Deprotection and Purification
- After substitution, the TBDMS protecting groups are removed using mild acidic conditions or fluoride sources such as tetrabutylammonium fluoride (TBAF) .
- The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure 1-((2-hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine.
- Crystallization is often challenging due to the compound’s structural properties, so chromatographic purification is preferred.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Protection of hydroxyethoxy | TBDMS-Cl, imidazole, DMF, room temperature | Protects hydroxyl groups for lithiation |
| Lithiation at C-6 | LDA or LTMP, THF, -78 °C | Generates nucleophile for substitution |
| Arylation at C-6 | 2-methylphenyl disulfide or thiol, THF | Introduces 2-methylphenylthio group |
| N-1 Alkylation | 2-(TBDMS-ethoxy)methyl chloride, K2CO3, DMF | Installs protected hydroxyethoxy methyl |
| Deprotection | TBAF, THF, room temperature | Removes TBDMS protecting groups |
| Purification | Silica gel chromatography | Isolates pure compound |
Research Findings on Preparation
- Substitution at the C-6 position with methyl-substituted phenylthio groups enhances antiviral activity, with meta and ortho methyl groups showing improved potency compared to unsubstituted phenylthio analogs.
- The use of TBDMS protection is essential to achieve selective lithiation and substitution without side reactions.
- The lithiation-substitution sequence is highly sensitive to temperature and reagent stoichiometry; low temperatures (-78 °C) and freshly prepared LDA or LTMP bases improve yields and selectivity.
- Purification challenges arise due to the compound’s tendency to form amorphous solids; chromatographic methods are preferred over crystallization.
- Continuous flow synthesis techniques have been explored to improve scalability and reproducibility in industrial settings, optimizing reaction times and minimizing side products.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose/Outcome | Challenges/Notes |
|---|---|---|---|
| Hydroxyethoxy group protection | TBDMS-Cl, imidazole, DMF | Protect hydroxyl for lithiation | Essential for selective lithiation |
| C-6 Lithiation | LDA or LTMP, THF, -78 °C | Generate nucleophile at C-6 | Requires strict temperature control |
| C-6 Arylation | 2-methylphenyl disulfide/thiol, THF | Introduce 2-methylphenylthio group | Substituent position affects activity |
| N-1 Alkylation | 2-(TBDMS-ethoxy)methyl chloride, K2CO3, DMF | Install hydroxyethoxy methyl group | Selectivity critical |
| Deprotection | TBAF, THF | Remove TBDMS groups | Mild conditions to avoid degradation |
| Purification | Silica gel chromatography | Isolate pure compound | Crystallization difficult |
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethoxy group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can affect the methylphenylthio group, possibly converting it to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethoxy or methylphenylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antiviral Activity
Research indicates that 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine exhibits notable antiviral properties. Its structural similarity to nucleoside analogs suggests interactions with viral replication mechanisms. Key findings include:
- Inhibition of Viral DNA Polymerase : The compound has been shown to inhibit viral DNA polymerase, a critical enzyme for viral replication, positioning it as a candidate for antiviral therapies against various viruses, including HIV .
- Mechanism of Action : It is believed that the hydroxyethoxy group enhances binding affinity to viral targets, leading to effective inhibition of viral replication pathways.
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and interference with cellular signaling pathways. Notable points include:
- Induction of Apoptosis : The compound has been observed to activate caspases, which are crucial for the apoptotic process in cancer cells .
- Selectivity Towards Cancer Cells : In vitro tests have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .
Case Study 1: Antiviral Efficacy
A study published in relevant journals examined the antiviral efficacy of HEPT against HIV strains, demonstrating significant inhibition of viral replication at low micromolar concentrations. The research highlighted the compound's potential as a therapeutic agent in HIV treatment regimens .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects on various cancer cell lines. Results indicated that HEPT exhibited IC50 values in the low micromolar range, suggesting its potential development into effective anticancer therapies .
Mechanism of Action
The mechanism by which 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxyethoxy and methylphenylthio groups can form specific interactions with these targets, influencing their activity and function. This can lead to various biological effects, including inhibition of viral replication or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar HEPT Derivatives
Substituent Effects on the C-6 Phenylthio Ring
The anti-HIV-1 activity of HEPT derivatives is highly sensitive to substitutions on the C-6 phenylthio ring:
- Parent HEPT (unsubstituted phenylthio): EC₅₀ = 1.2 µM .
- 3,5-Dimethyl substitution (meta) : Derivatives like 6-[(3,5-dimethylphenyl)thio]-HEPT (Compound 28) show significantly enhanced potency (EC₅₀ = 0.26 µM) due to optimized hydrophobic interactions with the RT pocket .
- Benzyl or bulky substituents: Substitutions such as benzyloxy-methyl at the N-1 position (e.g., Compound 31) achieve nanomolar activity (EC₅₀ = 0.088 µM) by enhancing lipophilicity and RT binding affinity .
Table 1: Anti-HIV-1 Activity of Selected HEPT Derivatives
Modifications at the C-5 Position
Substitutions at the C-5 methyl group of thymine further modulate potency:
- Ethyl or isopropyl groups: Derivatives like 5-ethyl-HEPT (Compound 51) and 5-isopropyl-HEPT (Compound 52) exhibit EC₅₀ values in the nanomolar range (e.g., 0.03–0.05 µM) due to enhanced van der Waals interactions with RT .
- Cyclopropyl groups : Recent studies (2023) demonstrate that cyclopropyl substitution at C-5 (e.g., Cyclopropyl-HEPTs) improves both potency (EC₅₀ ~15 nM) and resistance profiles by restricting conformational flexibility .
Resistance Profiles
Resistance mutations in HIV-1 RT vary significantly across HEPT analogs:
- 2′-MethylHEPT: Limited data, but ortho-substituted derivatives may select for mutations like Tyr181Cys or Val106Ala, as seen in related HEPT analogs .
- 3,5-Dimethyl-HEPT : Retains activity against mutants like Tyr188His (common in parent HEPT resistance) due to optimized steric bulk .
- Benzyloxy-methyl derivatives : Exhibit cross-resistance with TIBO and nevirapine, highlighting the need for structural diversification .
Structural and Conformational Insights
- Parent HEPT : Ab initio studies reveal restricted rotation around the C-S bond, favoring a conformation that aligns with RT’s hydrophobic pocket .
- 2-Methyl substitution : The ortho-methyl group may disrupt this alignment, reducing activity compared to meta-substituted analogs .
- QSAR modeling : Quantitative structure-activity relationship (QSAR) analyses confirm that electron-donating groups at the C-6 meta position and lipophilic C-5 substituents maximize anti-HIV-1 activity .
Biological Activity
1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound is structurally related to nucleoside analogs, which are known for their ability to interfere with viral replication and induce apoptosis in cancer cells. The unique combination of hydroxyethoxy and methylphenylthio groups enhances its solubility and binding affinity to biological targets.
Chemical Structure and Properties
- Molecular Formula : C15H18N2O4S
- Molecular Weight : Approximately 322.4 g/mol
- Structural Features :
- Pyrimidine ring
- Hydroxyethoxy group enhances solubility
- Methylphenylthio group affects reactivity and binding properties
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Viral DNA Polymerase : The compound shows significant potential as an antiviral agent by inhibiting viral DNA polymerase, a critical enzyme for viral replication .
- Induction of Apoptosis : It may activate caspases and interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
Antiviral Activity
1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine has been evaluated for its antiviral properties, particularly against HIV-1. Research indicates that structural modifications can enhance its efficacy:
- Structure-Activity Relationship (SAR) : Substitutions at the C-6 phenyl ring significantly affect anti-HIV activity. For example, introducing methyl groups at the meta position improved the original activity of related compounds .
| Compound | EC50 (µM) | Comments |
|---|---|---|
| 6-[(3,5-Dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine | 0.26 | Enhanced activity due to methyl substitutions |
| 5-Ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | 0.11 | Significant improvement in anti-HIV activity |
Anticancer Activity
Preliminary studies suggest potential anticancer effects through apoptosis induction:
- Caspase Activation : The compound may activate caspases, which are crucial for the apoptotic process. This mechanism could be exploited for developing novel cancer therapies .
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- In vitro Studies : In cell lines infected with HIV, derivatives of this compound demonstrated nanomolar efficacy in inhibiting viral replication.
- Cytotoxicity Assays : Evaluations on cancer cell lines showed that the compound induced apoptosis at concentrations that did not significantly affect normal cells, indicating a favorable therapeutic index.
Synthesis Methods
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine involves several key steps:
- Starting Materials : Thymine is used as the base molecule.
- Hydroxyethoxy Group Addition : Achieved through reaction with ethylene glycol under acidic conditions.
- Methylphenylthio Group Addition : Introduced via thiolation with 2-methylthiophenol using a suitable catalyst.
Q & A
Q. What synthetic strategies are recommended for preparing 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution and protection-deprotection steps. For example:
Thymine Functionalization : Introduce the 2-hydroxyethoxymethyl group via alkylation under anhydrous conditions using a base like NaH in DMF.
Thiolation : React the intermediate with 2-methylthiophenol in the presence of a coupling agent (e.g., EDCI/HOBt) to form the thioether linkage.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in a 1:1 acetic acid/water mixture to achieve >95% purity .
Key Considerations : Monitor reaction progress via TLC and confirm final structure using -NMR and LC-MS.
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Methodological Answer:
- Structural Confirmation :
- -/-NMR to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Physicochemical Properties :
- HPLC with UV detection (λ = 254 nm) to assess purity.
- Differential scanning calorimetry (DSC) for melting point determination.
- LogP measurements via shake-flask method to evaluate hydrophobicity .
Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.
- Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC to quantify degradation products.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions.
Contradiction Management : If stability data conflicts with computational predictions (e.g., molecular dynamics simulations), repeat experiments under inert atmospheres to rule out oxidation .
Advanced Research Questions
Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicological impacts?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL:
Lab-Scale Studies :
- Measure hydrolysis rates (OECD 111 guidelines) and photodegradation under simulated sunlight.
- Use LC-MS/MS to identify transformation products.
Ecotoxicology :
- Conduct acute toxicity assays (e.g., Daphnia magna LC) and chronic exposure studies (OECD 211).
- Apply metabolomics to assess cellular stress responses in model organisms .
Data Integration : Compare results with QSAR models to predict bioaccumulation potential.
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Root-Cause Analysis :
- Validate assay conditions (e.g., cell line authenticity, solvent controls).
- Replicate experiments using standardized protocols (e.g., IUPAC guidelines for dose-response curves).
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity. If discrepancies persist, conduct orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) to confirm mechanisms .
Q. What computational methods are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina. Prioritize targets with binding energies ≤ -7 kcal/mol.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics.
- Validation : Correlate computational findings with experimental IC values. If mismatched, refine force fields or consider allosteric binding modes .
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Systematically vary substituents (e.g., replace 2-methylphenyl with halogenated analogs) using parallel synthesis.
- Data Collection :
- Measure IC values against target enzymes (e.g., thymidine phosphorylase).
- Compute electronic descriptors (HOMO/LUMO, polar surface area) via Gaussian.
- Multivariate Analysis : Apply partial least squares (PLS) regression to identify critical SAR drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
